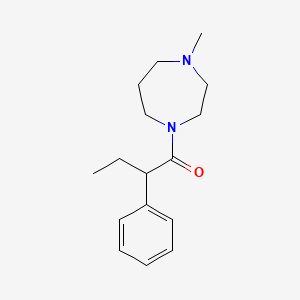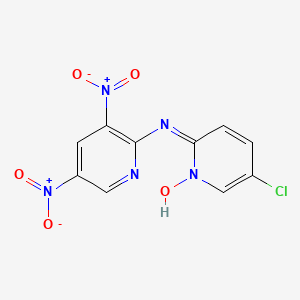
(3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone is an organic compound that features a unique combination of functional groups, including an amino group, a morpholine ring, and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-morpholin-4-ylphenyl and 4-bromobenzoyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon gas, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of the target protein. The morpholine ring and bromophenyl group play crucial roles in binding to the active site of the target, while the amino group may participate in hydrogen bonding or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4-morpholin-4-ylbenzoic acid methyl ester
- 3-Amino-4-morpholin-4-ylbenzamide
Uniqueness
(3-Amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone is unique due to the presence of both the morpholine ring and the bromophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
(3-amino-4-morpholin-4-ylphenyl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-4-1-12(2-5-14)17(21)13-3-6-16(15(19)11-13)20-7-9-22-10-8-20/h1-6,11H,7-10,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKYYJROHAOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-METHOXYPHENYL)-N'-[4-(PIPERIDINOCARBONYL)PHENYL]UREA](/img/structure/B5259218.png)
![N-{3-[(2-methoxybenzoyl)amino]phenyl}-6-oxo-2-piperazinecarboxamide hydrochloride](/img/structure/B5259223.png)
![3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2-pyridinamine](/img/structure/B5259226.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5259233.png)
![2-(5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-isoxazolyl)pyridine](/img/structure/B5259247.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]propanamide](/img/structure/B5259251.png)
![N-(2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5259256.png)
![7-acetyl-N-[(1S)-1-phenylpropyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5259265.png)
![2-(4-chlorophenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]morpholine](/img/structure/B5259271.png)
![(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5259278.png)
![2-(3-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5259281.png)

![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5259307.png)
